![molecular formula C18H30BrNO2S B6434535 4-bromo-5-methyl-2-(propan-2-yl)-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide CAS No. 2419397-41-2](/img/structure/B6434535.png)
4-bromo-5-methyl-2-(propan-2-yl)-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide
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Overview
Description
4-bromo-5-methyl-2-(propan-2-yl)-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H30BrNO2S and its molecular weight is 404.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.11806 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 4-bromo-5-methyl-2-(propan-2-yl)-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a derivative of sulfonamide that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure indicates the presence of a bromine atom, a sulfonamide group, and various alkyl substituents that may influence its pharmacological properties.
Cardiovascular Effects
Research has indicated that certain sulfonamide derivatives can significantly affect cardiovascular function. A study involving isolated rat hearts demonstrated that compounds similar to this compound can alter perfusion pressure and coronary resistance. The experimental design included various dosages of sulfonamide derivatives to assess their impact on cardiac function.
Table 1: Experimental Design for Evaluating Biological Activity
Group | Compound | Dose (nM) |
---|---|---|
I | Control | Krebs-Henseleit solution only |
II | Compound 1 | 0.001 |
III | Compound 2 | 0.001 |
IV | Compound 3 | 0.001 |
V | Compound 4 | 0.001 |
VI | Compound 5 | 0.001 |
The results indicated that certain derivatives, particularly those with modifications in their structure similar to the target compound, were effective in decreasing perfusion pressure over time .
Anticancer Activity
Another area of interest is the anticancer potential of sulfonamide derivatives. A recent study focused on the effects of benzenesulfonamide analogs on glioblastoma cells (U87). The cytotoxicity was assessed using the trypan blue exclusion method at a concentration of 100 µM. The results showed significant inhibition rates for several compounds.
Table 2: Cytotoxicity Results in U87 Cells
Compound | Inhibition (%) |
---|---|
AL106 | 78 |
AL34 | 64.7 |
AL110 | 53.3 |
Cisplatin | 90 |
These findings suggest that modifications in the sulfonamide structure can enhance its anticancer properties, making it a candidate for further research in cancer therapy .
Study on Perfusion Pressure
In an experimental setup using isolated rat hearts, compounds were administered to evaluate their effects on perfusion pressure and coronary resistance. The study concluded that specific structural features influenced the degree of cardiovascular impact, highlighting the importance of molecular design in developing effective therapeutic agents .
Antitumor Efficacy
In another investigation into glioblastoma treatment, sulfonamide derivatives were tested for their ability to inhibit cell proliferation. The study found that certain compounds exhibited promising results in reducing tumor cell viability, suggesting potential applications in oncology .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is essential for assessing the safety and efficacy of new compounds. Computational models such as ADME/PK have been utilized to predict absorption, distribution, metabolism, and excretion (ADME) profiles for sulfonamides. These models can provide insights into potential toxicity and therapeutic windows .
Scientific Research Applications
The compound 4-bromo-5-methyl-2-(propan-2-yl)-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and environmental science.
Antimicrobial Properties
Sulfonamides, including the compound , are known for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis, a critical metabolic pathway. Research has demonstrated that derivatives of sulfonamides can be effective against a range of pathogens, including Gram-positive and Gram-negative bacteria. Studies have shown that modifications in the sulfonamide structure can enhance potency and selectivity against specific bacterial strains.
Anticancer Activity
Recent studies have indicated that certain sulfonamide derivatives exhibit anticancer properties. The compound may act by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms, such as disrupting cellular signaling pathways or enhancing the efficacy of existing chemotherapeutic agents. Experimental data suggest that structural variations can significantly influence the compound's cytotoxicity against different cancer cell lines.
Drug Delivery Systems
The incorporation of sulfonamide derivatives into drug delivery systems has been investigated to improve bioavailability and targeted delivery of therapeutic agents. For example, conjugating the compound with nanoparticles or liposomes can enhance drug solubility and stability while allowing for controlled release profiles in biological systems.
Polymer Chemistry
In materials science, sulfonamide compounds are utilized as monomers or additives in polymer synthesis. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has focused on synthesizing novel copolymers that leverage the functional groups present in sulfonamides to create materials with tailored characteristics for specific applications, such as coatings or membranes.
Conductive Materials
The compound's unique electronic properties may also allow it to be used in the development of conductive polymers. These materials are essential in applications such as organic electronics and sensors. Studies have shown that modifying the electronic properties of sulfonamide derivatives can lead to improved conductivity and stability in polymer films.
Water Treatment
Sulfonamides are being explored for their potential use in water treatment processes. Their ability to adsorb pollutants and pathogens makes them suitable candidates for developing filtration systems or chemical treatments aimed at purifying water sources. Research indicates that optimizing the structure of these compounds can enhance their adsorption capacity and selectivity for specific contaminants.
Biodegradation Studies
Understanding the environmental impact of pharmaceuticals is crucial. The degradation pathways of sulfonamides in various environmental conditions are being studied to assess their persistence and toxicity in ecosystems. This research is vital for developing strategies to mitigate the effects of pharmaceutical contaminants in water bodies.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives against multi-drug resistant strains of E. coli. The results indicated that modifications to the alkyl side chains significantly influenced antibacterial activity, with some derivatives showing up to 10-fold increased potency compared to traditional sulfonamides.
Case Study 2: Polymer Development
In a polymer chemistry study, researchers synthesized a new class of sulfonamide-based copolymers that exhibited enhanced thermal stability and mechanical strength compared to conventional polymers. These materials were tested for use in high-temperature applications, demonstrating promising results.
Case Study 3: Environmental Impact Assessment
A comprehensive study on the biodegradation of sulfonamides revealed that certain microbial communities could effectively degrade these compounds under anaerobic conditions. This finding has implications for wastewater treatment processes and highlights the need for further research into bioremediation strategies.
Properties
IUPAC Name |
4-bromo-5-methyl-2-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BrNO2S/c1-12(2)14-10-15(19)13(3)9-16(14)23(21,22)20-18(7,8)11-17(4,5)6/h9-10,12,20H,11H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCGBMYFUTYCKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NC(C)(C)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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